(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride
Description
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-7(3-1)9-5-4-8-6;;/h6-9H,1-5H2;2*1H/t6-,7+;; |
InChI Key |
CREVPTBUTYLKDI-DTQHMAPFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCCN2.Cl.Cl |
Canonical SMILES |
C1CC2C(C1)NCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
This method exploits enzymatic hydrolysis to achieve high stereoselectivity in the formation of the desired stereoisomer. It involves the initial synthesis of a racemic mixture of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylates, which are then resolved enzymatically.
Stepwise Process
| Step | Description | Key Reagents & Conditions | References | |
|---|---|---|---|---|
| 1 | Preparation of racemic intermediate | Synthesis of racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate | Patent WO2010100215A1 | |
| 2 | Optical resolution via enzymatic hydrolysis | Use of lipases or esterases to selectively hydrolyze one enantiomer | Enzymes such as lipase from Candida antarctica or porcine pancreas | Patent WO2010100215A1 |
| 3 | Isolation of stereochemically pure intermediate | Purification through chromatography | Patent WO2010100215A1 | |
| 4 | Conversion to heterocyclic core | Cyclization and further functionalization | Patent WO2010100215A1 |
Advantages
- High stereoselectivity (>99% optical purity)
- Mild reaction conditions
- Suitable for large-scale synthesis
Limitations
- Dependence on enzyme specificity
- Potential for enzyme inhibition or degradation
Stepwise Chemical Synthesis from Heterocyclic Precursors
Overview
This approach involves constructing the bicyclic heterocycle through a series of chemical transformations starting from simpler heterocyclic compounds such as pyridines or piperidines, followed by stereoselective reductions and functional group modifications.
Typical Synthetic Route
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 1 | Preparation of pyridine or piperidine derivatives | Alkylation or cyclization reactions | Patent US8680276B2 |
| 2 | Stereoselective reduction or hydrogenation | Catalytic hydrogenation over Pd/C or Raney Ni | Patent US8680276B2 |
| 3 | Cyclization to form the bicyclic core | Intramolecular cyclization under acidic or basic conditions | Patent US8680276B2 |
| 4 | Introduction of amino and other functional groups | Nucleophilic substitution or reductive amination | Patent US8680276B2 |
| 5 | Final stereoselective steps | Use of chiral catalysts or reagents to set stereochemistry | Patent US8680276B2 |
Advantages
- Flexibility in modifying substituents
- Potential for stereocontrol through chiral catalysts
Limitations
- Multi-step process with potential low overall yield
- Requires careful control of reaction conditions to maintain stereochemistry
Summary Data Table of Preparation Methods
| Method | Key Features | Stereoselectivity | Scalability | References |
|---|---|---|---|---|
| Enzymatic Resolution | Mild, high stereoselectivity, environmentally friendly | >99% | High | Patent WO2010100215A1 |
| Chemical Stepwise Synthesis | Versatile, modifiable, suitable for complex derivatives | Variable, depends on chiral catalysts | Moderate to high | Patent US8680276B2 |
Chemical Reactions Analysis
Acid-Base Reactivity
The dihydrochloride form of the compound exists as a protonated salt, with two HCl molecules neutralizing the basic nitrogen atoms of the pyrazine ring. Key reactions include:
-
Deprotonation : Under alkaline conditions (e.g., NaOH), the protonated amines release HCl, generating a free base. This deprotonated form enhances nucleophilicity, enabling subsequent reactions such as alkylation or acylation .
-
Salt Formation : Reacts with strong acids (e.g., HCl) to regenerate the dihydrochloride salt, stabilizing the compound in polar solvents .
Nucleophilic Substitution and Acylation
The secondary amines in the pyrazine ring act as nucleophiles when deprotonated:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. For example, treatment with CH₃I in the presence of a base yields N-methylated products .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions. This reaction is critical for modifying pharmacological activity .
Example Reaction:
Cycloaddition and Ring-Opening Reactions
The bicyclic structure participates in cycloaddition reactions under specific conditions:
-
Diels-Alder Reactions : The pyrazine ring can act as a dienophile, reacting with conjugated dienes to form six-membered adducts. This reactivity is inferred from analogous pyrazine derivatives .
-
Acid-Catalyzed Ring-Opening : Prolonged reflux with concentrated HCl may cleave the bicyclic framework, yielding linear amines or iminium intermediates .
Oxidation and Reduction
Redox reactions modify the oxidation state of the pyrazine ring:
-
Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the pyrazine to N-oxides, altering electronic properties.
-
Reduction : Hydrogenation (H₂/Pd-C) saturates the pyrazine ring, converting it to a piperazine derivative. This reaction is pivotal for tuning bioactivity .
Condensation and Complexation
The compound engages in condensation reactions:
-
Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imine linkages, useful in coordination chemistry .
-
Metal Complexation : The nitrogen atoms chelate transition metals (e.g., Cu²⁺, Ni²⁺), forming stable complexes studied for catalytic applications.
Comparative Reactivity of Structural Analogs
Stereochemical Influence on Reactivity
The (4aR,7aS) configuration imposes steric constraints:
Scientific Research Applications
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: It is investigated for its potential use in drug development, particularly for its kinase inhibitory properties.
Industry: It is used in the production of various organic materials and natural products.
Mechanism of Action
The mechanism of action of (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves the modulation of signaling pathways related to inflammation, microbial growth, or cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The cyclopropylmethyl group adds steric bulk, which may influence binding specificity . 2-Methoxyethyl: Introduces polarity, improving aqueous solubility compared to alkyl substituents . Pyrimidine Derivatives: Aromatic moieties like 2-chloropyrimidin-4-yl may enhance interactions with biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding .
- Molecular Weight : Ranges from 263.18 (methyl derivative) to 303.2 (cyclopropylmethyl and 2-methoxyethyl variants), impacting pharmacokinetic properties such as bioavailability .
Pharmaceutical Relevance
- Drug Intermediate Utility : The methyl and cyclopropylmethyl derivatives are highlighted for use in medicinal chemistry, possibly as intermediates for kinase inhibitors or antivirals .
- Safety and Handling : Compounds require standard laboratory precautions, including storage away from heat and ignition sources (e.g., P210 hazard code for cyclopropylmethyl derivative) .
Q & A
Q. What are the recommended synthetic routes for (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of bicyclic amines with appropriate reagents under controlled pH and temperature. For example, analogous dihydrochloride compounds are synthesized via nucleophilic substitution or reductive amination in the presence of HCl . Key intermediates (e.g., octahydro-pyrrolopyrazines) require purification using column chromatography with silica gel or recrystallization from methanol/water mixtures to achieve >95% purity . Optimization involves adjusting reaction time (e.g., 25–30 hours for cyclization) and stoichiometric ratios of reagents like chloranil to minimize byproducts .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Confirm stereochemistry using X-ray crystallography (for single crystals) or advanced NMR techniques (e.g., NOESY for spatial proton interactions). Comparative analysis with stereoisomers (e.g., (4aS,7aR) vs. (4aR,7aS)) can leverage published data from NIST’s cyclopenta derivatives, where specific coupling constants (e.g., J = 8–12 Hz for axial protons) distinguish configurations . Chiral HPLC with a cellulose-based column is recommended for enantiomeric purity assessment .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized dihydrochloride salts at –20°C in inert atmospheres (argon) to prevent hygroscopic degradation. Aqueous solutions should be buffered at pH 4–6 to avoid hydrolysis of the bicyclic ring . Monitor degradation via LC-MS; common impurities include oxidized piperazine derivatives, which can be quantified using UV-Vis at 254 nm .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Phase 1 : Measure logP (octanol-water partition coefficient) and soil adsorption coefficients (Koc) to predict environmental mobility.
- Phase 2 : Conduct biotic/abiotic transformation assays under simulated sunlight (UV irradiation) and microbial consortia (e.g., OECD 301F biodegradation test).
- Phase 3 : Use LC-MS/MS to detect metabolites in model organisms (e.g., Daphnia magna) and assess bioaccumulation potential .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., protein binding, solvent interference). For example:
- Step 1 : Cross-validate receptor-binding assays (e.g., SPR vs. radioligand) using standardized buffers (e.g., HEPES, pH 7.4) .
- Step 2 : Apply multivariate statistical analysis (ANOVA with Tukey post-hoc) to identify outliers in dose-response curves .
- Step 3 : Use molecular docking simulations (AutoDock Vina) to reconcile differences in IC50 values caused by stereochemical interactions .
Q. What experimental designs are optimal for studying stereochemical effects on pharmacokinetics?
- Main Plot : Administer enantiomers (4aR,7aS vs. 4aS,7aR) to rodent models (n=6/group).
- Subplot : Measure plasma half-life (t1/2) via LC-MS/MS at 0, 1, 3, 6, and 24 hours post-dose.
- Analysis : Compare AUC(0–24) using non-compartmental modeling (Phoenix WinNonlin) and assess significance via two-way ANOVA .
Data Reporting and Validation
Q. What are the best practices for reporting thermophysical properties of this compound?
- Melting Point : Report onset and peak values (DSC, heating rate 10°C/min, N2 atmosphere).
- Solubility : Use shake-flask method in triplicate (water, ethanol, DMSO) at 25°C; validate via nephelometry.
- Data Transparency : Include raw chromatograms, NMR spectra (with integration), and confidence intervals for replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
